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Compound of Interest

Compound Name: 2-Nitrocinnamic acid

Cat. No.: B092724 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel

therapeutic agents is a continuous endeavor. Cinnamic acid and its derivatives have emerged

as a promising class of compounds with a wide spectrum of biological activities. This guide

provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-
nitrocinnamic acid derivatives, focusing on their antifungal, anticancer, and anti-inflammatory

potential. The information presented herein is supported by experimental data to facilitate the

rational design of more potent and selective therapeutic candidates.

Antifungal Activity: A Promising Arena for 2-
Nitrocinnamic Acid Esters
Recent studies have highlighted the significant antifungal properties of 2-nitrocinnamic acid
esters, particularly against various Candida species, which are common culprits in human

fungal infections. The introduction of a nitro group at the ortho position of the cinnamic acid

scaffold appears to be a key determinant of this activity.

A systematic evaluation of a series of (E)-2-nitrocinnamic acid esters has provided valuable

insights into their SAR. The antifungal activity, measured as the Minimum Inhibitory

Concentration (MIC), reveals that the nature of the ester substituent plays a crucial role in

potency.
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Compound Derivative Name R Group
MIC (μM) against C.
albicans

1
Methyl 2-

nitrocinnamate
-CH₃ >482.6

2 Ethyl 2-nitrocinnamate -CH₂CH₃ 452.1

3
Propyl 2-

nitrocinnamate
-(CH₂)₂CH₃ 424.6

4
Isopropyl 2-

nitrocinnamate
-CH(CH₃)₂ 205.1

5 Butyl 2-nitrocinnamate -(CH₂)₃CH₃ 399.6

6
Isobutyl 2-

nitrocinnamate
-CH₂CH(CH₃)₂ 399.6

7
Pentyl 2-

nitrocinnamate
-(CH₂)₄CH₃ 377.0

8
Isopentyl 2-

nitrocinnamate
-CH₂CH₂CH(CH₃)₂ 377.0

9
Hexyl 2-

nitrocinnamate
-(CH₂)₅CH₃ 356.5

10
Benzyl 2-

nitrocinnamate
-CH₂Ph 353.1

11
4-Methylbenzyl 2-

nitrocinnamate
-CH₂(C₆H₄)-4-CH₃ 333.9

12
4-Chlorobenzyl 2-

nitrocinnamate
-CH₂(C₆H₄)-4-Cl 315.0

13
4-Nitrobenzyl 2-

nitrocinnamate
-CH₂(C₆H₄)-4-NO₂ 297.9

14 Nystatin (Control) - 9.7

Key Structure-Activity Relationship Insights:
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Esterification is Crucial: The conversion of the carboxylic acid group to an ester is essential

for antifungal activity.

Alkyl Chain Length and Branching: While a longer alkyl chain in the ester moiety generally

leads to improved activity, branching, as seen in isopropyl 2-nitrocinnamate (4), can

significantly enhance potency.

Aromatic Substituents: The presence of a benzyl group and substitutions on the benzyl ring

influence activity. Electron-withdrawing groups, such as a nitro group at the para position of

the benzyl ring (compound 13), tend to increase antifungal efficacy.

Below is a diagram illustrating the general structure of the evaluated 2-nitrocinnamic acid
esters and the key modification points influencing their antifungal activity.

Caption: Key structural features of 2-nitrocinnamic acid esters influencing antifungal activity.

Anticancer Potential: An Area Ripe for Exploration
While the broader class of cinnamic acid derivatives has demonstrated cytotoxic effects against

various cancer cell lines, specific data on 2-nitrocinnamic acid derivatives remains limited.

However, existing research on related compounds suggests that the electron-withdrawing

nature of the nitro group could contribute positively to anticancer activity.

Studies on cinnamic acid amides have shown that substitutions on the phenyl ring and the

amide nitrogen are critical for cytotoxicity. For instance, the presence of electron-withdrawing

groups on the aromatic rings of cinnamic acid derivatives has been associated with increased

cytotoxic and selective effects on malignant cell lines.[1]
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Compound Derivative Type Cancer Cell Line IC₅₀ (µM)

Cinnamic Acid Amide

Derivative 1
Amide A-549 (Lung) 11.38

Cinnamic Acid Amide

Derivative 5
Amide A-549 (Lung) 10.36

Cinnamic Acid Amide

Derivative 9
Amide A-549 (Lung) 11.06

Colchicine (Control) - A-549 (Lung) 6.32

Data for general cinnamic acid amides, not 2-nitro substituted derivatives.[2]

The data on general cinnamic acid amides suggests that modification of the carboxylic acid

group into an amide and appropriate substitution on the aromatic ring can lead to potent

anticancer agents. Further investigation into 2-nitrocinnamic acid amides is warranted to

explore their potential in this therapeutic area.

The proposed workflow for synthesizing and evaluating the anticancer activity of novel 2-
nitrocinnamic acid derivatives is depicted below.
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Caption: Workflow for the development of 2-nitrocinnamic acid derivatives as anticancer

agents.

Anti-inflammatory Properties: Targeting Key
Inflammatory Mediators
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The anti-inflammatory potential of cinnamic acid derivatives is often attributed to their ability to

inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). While

specific studies on the anti-inflammatory effects of 2-nitrocinnamic acid derivatives are not

abundant, the general class of cinnamic acids has shown promise in this area.

The evaluation of anti-inflammatory activity can be conducted through in vitro assays that

measure the inhibition of pro-inflammatory mediators. A key target is the COX-2 enzyme, which

is responsible for the production of prostaglandins that mediate inflammation and pain.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A fluorometric assay can be employed to screen for COX-2 inhibitors. This assay is based on

the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic

acid (substrate), and human recombinant COX-2 enzyme according to the manufacturer's

protocol.

Compound Preparation: Dissolve the 2-nitrocinnamic acid derivatives in a suitable solvent

(e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired test

concentrations.

Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test

compounds or control (e.g., celecoxib).

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 535 nm

and an emission of 587 nm. The rate of increase in fluorescence is proportional to the COX-2

activity.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of the enzyme

activity is inhibited, can then be determined.

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by

potential anti-inflammatory agents.
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Caption: Inhibition of the COX-2 pathway by 2-nitrocinnamic acid derivatives.

Conclusion and Future Directions
The available data strongly suggests that 2-nitrocinnamic acid derivatives are a promising

class of compounds, particularly in the development of novel antifungal agents. The structure-

activity relationships elucidated from the ester derivatives provide a clear roadmap for

designing more potent molecules. While the anticancer and anti-inflammatory potential of this
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specific subclass of cinnamic acids is less explored, the foundational knowledge from related

compounds indicates that this is a fertile ground for future research.

Future efforts should focus on:

Synthesizing and evaluating a broader range of 2-nitrocinnamic acid amides and other

derivatives for their anticancer activity against a panel of human cancer cell lines.

Conducting in vitro and in vivo studies to specifically assess the anti-inflammatory properties

of 2-nitrocinnamic acid derivatives.

Exploring the enzyme inhibitory potential of these compounds against other relevant

therapeutic targets.

By systematically exploring the structure-activity relationships and employing detailed

experimental protocols, the full therapeutic potential of 2-nitrocinnamic acid derivatives can

be unlocked, paving the way for the development of new and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. biointerfaceresearch.com [biointerfaceresearch.com]

To cite this document: BenchChem. [Unveiling the Bioactivity of 2-Nitrocinnamic Acid
Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092724#structure-activity-relationship-of-2-
nitrocinnamic-acid-derivatives]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b092724?utm_src=pdf-body
https://www.benchchem.com/product/b092724?utm_src=pdf-body
https://www.benchchem.com/product/b092724?utm_src=pdf-body
https://www.benchchem.com/product/b092724?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23140579/
https://pubmed.ncbi.nlm.nih.gov/23140579/
https://biointerfaceresearch.com/wp-content/uploads/2022/03/BRIAC132.150.pdf
https://www.benchchem.com/product/b092724#structure-activity-relationship-of-2-nitrocinnamic-acid-derivatives
https://www.benchchem.com/product/b092724#structure-activity-relationship-of-2-nitrocinnamic-acid-derivatives
https://www.benchchem.com/product/b092724#structure-activity-relationship-of-2-nitrocinnamic-acid-derivatives
https://www.benchchem.com/product/b092724#structure-activity-relationship-of-2-nitrocinnamic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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